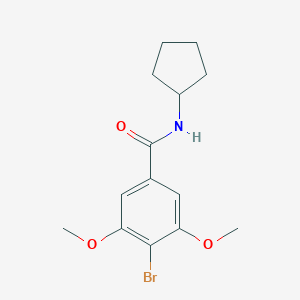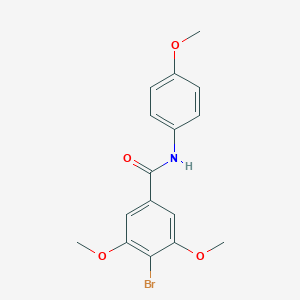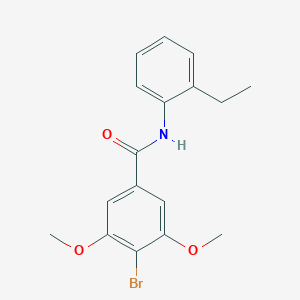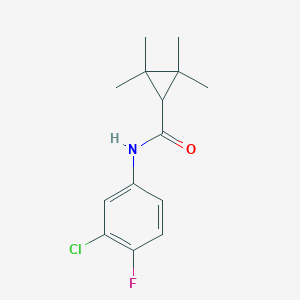![molecular formula C13H7N5O3S B253278 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as FNTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. FNTD is a highly potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), which is an important enzyme involved in the innate immune response.
作用機序
FNTD works by inhibiting the activity of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which is an important enzyme involved in the innate immune response. 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is responsible for the production of cyclic GMP-AMP (cGAMP), which is a second messenger that activates the STING pathway, leading to the production of type I interferons and other proinflammatory cytokines. FNTD binds to the catalytic domain of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, preventing the formation of cGAMP and inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
FNTD has been found to have various biochemical and physiological effects, particularly in the context of the immune response. FNTD has been shown to inhibit the production of type I interferons, which are important cytokines involved in the antiviral response. FNTD has also been found to inhibit the production of proinflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. FNTD has also been shown to have antitumor effects, particularly in the context of melanoma.
実験室実験の利点と制限
FNTD has several advantages for lab experiments, particularly in the context of immunology research. FNTD is a highly potent and selective inhibitor of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which makes it an ideal tool for studying the role of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the immune response. FNTD has also been shown to have low toxicity and good pharmacokinetic properties, making it a useful compound for in vivo studies. However, FNTD has some limitations, particularly in terms of its solubility and stability. FNTD is poorly soluble in water and requires the use of organic solvents for in vitro studies. FNTD is also unstable under acidic conditions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of FNTD. One potential direction is the optimization of the synthesis method to improve the yield and purity of FNTD. Another direction is the development of more soluble and stable analogs of FNTD for in vitro and in vivo studies. Further research is also needed to fully elucidate the mechanism of action of FNTD and its potential therapeutic applications in various diseases. Additionally, the use of FNTD in combination with other immunomodulatory agents may enhance its therapeutic efficacy and reduce the risk of drug resistance.
合成法
The synthesis of FNTD involves the condensation reaction of 5-nitro-2-furaldehyde, phenylhydrazine, and thiourea in the presence of acetic acid and ethanol. The reaction takes place at high temperature and pressure, and the resulting product is purified through recrystallization. The yield of FNTD is approximately 60%, and the purity is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
FNTD has shown promising results in various scientific research applications, particularly in the field of immunology. FNTD has been found to inhibit the production of type I interferons, which are important cytokines involved in the immune response. This inhibition of interferon production is due to the inhibition of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which is required for the activation of the interferon response. FNTD has also been found to inhibit the production of proinflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases.
特性
製品名 |
6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C13H7N5O3S |
分子量 |
313.29 g/mol |
IUPAC名 |
6-(5-nitrofuran-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H7N5O3S/c19-18(20)10-7-6-9(21-10)12-16-17-11(14-15-13(17)22-12)8-4-2-1-3-5-8/h1-7H |
InChIキー |
OZMNGLXLABIAGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



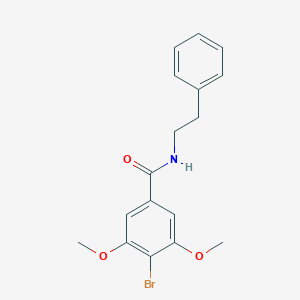



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
